EGTA disodium

Description

BenchChem offers high-quality EGTA disodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EGTA disodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26082-78-0 |

|---|---|

Molecular Formula |

C14H22N2Na2O10 |

Molecular Weight |

424.31 g/mol |

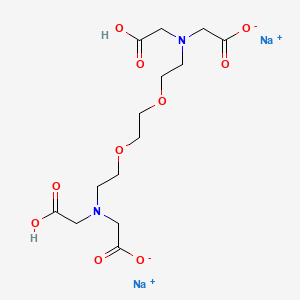

IUPAC Name |

disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |

InChI Key |

PSNPATLUBMVVTM-UHFFFAOYSA-L |

Canonical SMILES |

C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Related CAS |

67-42-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Role of EGTA Disodium in Laboratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGTA disodium (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) is a crucial chelating agent in a vast array of laboratory applications. Its high selectivity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺), makes it an indispensable tool for dissecting the intricate roles of calcium in biological systems. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using EGTA disodium in a research setting.

Core Properties of EGTA Disodium

EGTA's utility stems from its molecular structure, which allows it to form a stable complex with calcium ions, effectively sequestering them from solution. This chelation is highly dependent on pH, with its efficacy increasing at higher pH values.[1][2] The key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to Mg²⁺, which is critical in experimental systems designed to mimic physiological conditions where Mg²⁺ concentrations are substantially higher than Ca²⁺.[3][4]

Data Presentation: Binding Affinity and Dissociation Constants

The selectivity of EGTA for various divalent cations is quantified by its binding affinity (log K) and dissociation constant (Kd). The following table summarizes these values, highlighting the preference for calcium.

| Divalent Cation | Log K | Dissociation Constant (Kd) | Conditions |

| Ca²⁺ | ~11.0[3] | ~60.5 nM[5] | pH ~7.4[5] |

| 6.3 x 10⁵ M⁻¹ (K'Ca) | pH 7.0, 23°C, 100 mM KCl[6] | ||

| Mg²⁺ | ~5.2[3] | 1-10 mM[5] | pH ~7.4[5] |

| Mn²⁺ | ~8.7 | ||

| Zn²⁺ | ~12.7 | ||

| Fe²⁺ | ~11.8 | ||

| Cu²⁺ | ~17.8 | ||

| Pb²⁺ | ~16.0 |

Note: Log K values represent the logarithm of the formation constant, where a higher value indicates stronger binding. Kd is the dissociation constant, where a lower value indicates a higher affinity. These values can vary with experimental conditions such as pH, temperature, and ionic strength.[1][6]

Key Laboratory Applications and Experimental Protocols

EGTA disodium is employed in a wide range of laboratory techniques to control calcium ion concentrations precisely.

Cell Culture and Adhesion Assays

In cell culture, EGTA is used to chelate excess Ca²⁺ in the medium, which can be crucial for maintaining the viability of certain cell types and for studying calcium-dependent signaling pathways.[3] It is also instrumental in cell adhesion and detachment protocols.

This assay is used to study the role of extracellular calcium in cell-cell adhesion, often mediated by calcium-dependent adhesion molecules like cadherins.

Objective: To disrupt and then restore cell-cell junctions by manipulating extracellular Ca²⁺ concentration using EGTA.

Materials:

-

Cultured cells forming a confluent monolayer (e.g., epithelial or endothelial cells)

-

Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺

-

Cell culture medium (with and without serum, containing normal Ca²⁺ levels)

-

EGTA disodium solution (e.g., 0.5 M stock solution, pH 8.0)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody against a junctional protein (e.g., VE-cadherin, E-cadherin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Grow cells to full confluency in a multi-well plate or on coverslips.

-

Wash the cell monolayer twice with pre-warmed PBS (-Ca²⁺/-Mg²⁺) to remove residual serum and medium.

-

To chelate extracellular calcium and disrupt cell-cell junctions, incubate the cells with a specific concentration of EGTA (e.g., 3 mM) in a Ca²⁺-free medium for a defined period (e.g., 1 hour).[7]

-

To initiate the "calcium switch," remove the EGTA-containing medium and wash the cells twice with PBS (-Ca²⁺/-Mg²⁺).

-

Add pre-warmed, calcium-containing cell culture medium to the cells to re-establish cell-cell junctions.

-

At various time points after the addition of calcium (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 and block with 1% BSA.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

Visualize the localization of the junctional protein at different time points using a fluorescence microscope to assess the re-formation of cell-cell junctions.[7]

Enzyme Assays

Many enzymes require Ca²⁺ as a cofactor for their activity. EGTA is used to inhibit these enzymes by chelating the available calcium, which helps in elucidating the enzyme's dependence on this ion.[3]

Objective: To determine if an enzyme's activity is dependent on calcium by using EGTA to chelate Ca²⁺ in the reaction buffer.

Materials:

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Substrate for the enzyme

-

Reaction buffer with and without a known concentration of CaCl₂

-

EGTA disodium solution

-

Detection reagent to measure product formation (e.g., colorimetric or fluorometric)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction buffer optimal for the enzyme's activity.

-

Set up a series of reactions with varying concentrations of free Ca²⁺. This can be achieved by using Ca-EGTA buffers.

-

For a simple qualitative assessment, prepare two sets of reactions:

-

Control: Reaction buffer with an optimal concentration of CaCl₂.

-

EGTA-treated: Reaction buffer with the same concentration of CaCl₂ plus a concentration of EGTA sufficient to chelate all the added calcium (e.g., if you add 1 mM CaCl₂, add at least 1.1 mM EGTA).

-

-

Add the enzyme to both sets of reaction mixtures and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation over time using a microplate reader or spectrophotometer.

-

Compare the enzyme activity in the presence and absence of free calcium (chelated by EGTA). A significant decrease in activity in the EGTA-treated sample indicates calcium dependence.

Molecular Biology

In molecular biology, EGTA is a common component of lysis buffers, such as RIPA buffer, and solutions for DNA and protein purification.[3] It helps to inhibit calcium-dependent nucleases and proteases that can degrade samples.

Visualizing EGTA's Role in a Signaling Pathway and Experimental Workflow

Gq-Coupled GPCR Signaling Pathway

EGTA is instrumental in studying G protein-coupled receptor (GPCR) signaling pathways that involve intracellular calcium release. By chelating extracellular calcium, EGTA helps to differentiate between calcium influx from the extracellular space and calcium release from intracellular stores like the endoplasmic reticulum (ER).

References

- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Principles of Calcium Chelation by EGTA Disodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying calcium chelation by ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge required to effectively utilize EGTA as a tool for manipulating calcium levels in a variety of experimental and therapeutic contexts.

The Core Principle: Selective Calcium Sequestration

EGTA is a member of the aminopolycarboxylic acid family of chelating agents, structurally related to the more broadly acting chelator EDTA.[1][2] The defining characteristic of EGTA is its remarkable selectivity for calcium ions (Ca²⁺) over other divalent cations, most notably magnesium ions (Mg²⁺).[1] This high selectivity is crucial in biological systems, where magnesium is typically present at concentrations at least a thousand times greater than that of free calcium.[2]

The chelation process involves the formation of a stable, water-soluble complex between the EGTA molecule and a calcium ion.[3][4] The EGTA molecule effectively "wraps around" the calcium ion, forming multiple coordinate bonds through its four carboxylate and two amine groups. This sequestration removes the calcium ion from the solution, thereby reducing the concentration of free, biologically active Ca²⁺.[4]

Quantitative Aspects of EGTA-Calcium Chelation

The efficacy of EGTA as a calcium chelator is governed by several key quantitative parameters, including its binding affinity (dissociation constant, Kd), selectivity over other ions, and the profound influence of pH on its chelating capacity.

Data Presentation: A Comparative Summary

The following tables summarize the critical quantitative data related to EGTA's interaction with calcium and other divalent cations.

Table 1: Dissociation Constants (Kd) of EGTA for Divalent Cations

| Cation | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Ca²⁺ | 60.5 nM | pH 7.4 | [5] |

| Ca²⁺ | 150 nM | pH 7.2, 100 mM KCl, Room Temp | [2] |

| Ca²⁺ | 80 nM | - | [6] |

| Mg²⁺ | 1 - 10 mM | - | [5] |

| Mg²⁺ | 9 mM | - | [6] |

Table 2: pH Dependence of EGTA's Apparent Dissociation Constant (pKa) for Calcium

| pH | Apparent pKa | Reference(s) |

| 11.0 | 11.00 (tetrabasic EGTA) | [7] |

| 7.0 | 6.91 | [7] |

| 6.8 | 5.2 (log K' = 6.3 x 10⁵ M⁻¹) | [8] |

Note: The apparent binding constant is highly dependent on pH because protons compete with calcium for binding to the carboxylate groups of EGTA. As the pH decreases, the affinity of EGTA for calcium also decreases.[7][8]

Experimental Protocols

The precise control of free calcium concentration is paramount in many experimental settings. Below are detailed methodologies for the preparation of EGTA-calcium buffers and a general protocol for investigating calcium signaling in cells.

Preparation of EGTA-Calcium Buffer Solutions

This protocol, adapted from established methods, allows for the creation of solutions with defined free calcium concentrations.[1][9][10]

Materials:

-

EGTA (acid form or a salt)

-

CaCl₂

-

KOH or NaOH to adjust pH

-

A suitable buffer (e.g., MOPS, HEPES)

-

High-purity water

-

Calibrated pH meter

-

Calcium-sensitive electrode (for precise measurements)

Procedure:

-

Prepare Stock Solutions:

-

100 mM EGTA Stock: Dissolve EGTA in high-purity water. This process is facilitated by raising the pH to ~8.0 with KOH or NaOH, as the acid form of EGTA is poorly soluble. Once dissolved, adjust the final volume and re-adjust the pH to the desired value (e.g., 7.2).

-

1 M CaCl₂ Stock: Dissolve CaCl₂ in high-purity water.

-

1 M Buffer Stock: Prepare a 1 M stock of your chosen buffer (e.g., HEPES).

-

-

Determine EGTA Purity and Calcium Contamination: The purity of commercial EGTA can vary, and stock solutions may contain contaminating calcium. For highly accurate buffer preparation, it is recommended to determine the exact concentration of the EGTA stock and its calcium contamination using a calcium-sensitive electrode and titration with a known concentration of CaCl₂.[1][9]

-

Calculate Buffer Composition: Utilize a calcium buffer calculation program or the relevant equations, taking into account the binding constants for Ca²⁺ and H⁺ to EGTA at the desired temperature and ionic strength, to determine the required volumes of EGTA and CaCl₂ stock solutions to achieve the target free calcium concentration.

-

Prepare the Final Buffer:

-

In a beaker, combine the calculated volumes of the EGTA stock, buffer stock, and any other salts required for your experimental medium.

-

Add the calculated volume of the CaCl₂ stock solution while stirring.

-

Add high-purity water to bring the solution close to the final volume.

-

Carefully adjust the pH to the desired value using KOH or NaOH.

-

Bring the solution to the final volume with high-purity water.

-

-

Verification (Optional but Recommended): Measure the free calcium concentration of the final buffer using a calcium-sensitive electrode to confirm it matches the calculated value.

Investigating Cellular Calcium Signaling Using EGTA

This protocol provides a general framework for using EGTA to elucidate the role of extracellular calcium in a cellular signaling pathway.[11][12]

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

EGTA stock solution (e.g., 100 mM)

-

Agonist or stimulus to induce a calcium response

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Seed and culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Loading with Calcium Indicator:

-

Wash the cells with HBSS (with Ca²⁺ and Mg²⁺).

-

Incubate the cells with the calcium indicator dye in HBSS according to the manufacturer's instructions. This allows the dye to enter the cells.

-

After the loading period, wash the cells with HBSS to remove excess dye.

-

-

Establishing a Baseline:

-

Replace the HBSS with a Ca²⁺-containing imaging buffer.

-

Record the baseline fluorescence of the cells for a period to ensure a stable signal.

-

-

Chelation of Extracellular Calcium:

-

Perfuse the cells with a Ca²⁺-free imaging buffer containing a specific concentration of EGTA (e.g., 0.5-5 mM).

-

Continue to record the fluorescence to observe any changes in the baseline intracellular calcium concentration.

-

-

Stimulation and Data Acquisition:

-

While still in the presence of the EGTA-containing buffer, add the agonist or stimulus of interest to the cells.

-

Record the fluorescence changes over time to measure the intracellular calcium response that is dependent on the release from internal stores.

-

-

Positive Control:

-

Wash out the EGTA-containing buffer and replace it with the Ca²⁺-containing imaging buffer.

-

Stimulate the cells again with the agonist to observe the full calcium response, including both influx from the extracellular space and release from internal stores.

-

-

Data Analysis: Quantify the fluorescence changes to determine the amplitude and kinetics of the calcium signals in the presence and absence of extracellular calcium. This will allow you to dissect the contribution of intracellular calcium stores versus extracellular calcium influx to the overall signaling event.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of EGTA.

Signaling Pathway: EGTA in the Study of Apoptosis

References

- 1. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. web.math.princeton.edu [web.math.princeton.edu]

- 11. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of EGTA Disodium for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium, a crucial chelating agent in a multitude of research applications. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize EGTA disodium in their experimental designs.

Core Chemical and Physical Properties

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium is a water-soluble chelating agent highly valued for its significant selectivity for calcium ions over magnesium ions. This property makes it an indispensable tool in biological systems where precise control of calcium concentration is critical. It is commercially available in two primary forms: anhydrous and dihydrate.

Table 1: Physicochemical Properties of EGTA Disodium

| Property | EGTA Disodium Anhydrous | EGTA Disodium Dihydrate |

| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | C₁₄H₂₂N₂Na₂O₁₀ · 2H₂O |

| Molecular Weight | 424.31 g/mol [1] | 372.24 g/mol [2][3][4] |

| CAS Number | 139-33-3[1] | 6381-92-6[2][3][5] |

| Appearance | White crystalline powder[6] | White crystalline powder[2][4][5] |

| Melting Point | 248 °C (decomposes)[1][7] | ~250 °C (decomposes)[5] |

| Solubility in Water | Miscible[7] | Soluble |

| pKa Values | The pKa values for the four carboxyl groups are approximately 2.0, 2.7, 6.2, and 10.3. The apparent pKa for calcium binding at physiological pH is around 6.91. | The pKa values for the four carboxyl groups are approximately 2.0, 2.7, 6.2, and 10.3. The apparent pKa for calcium binding at physiological pH is around 6.91. |

Mechanism of Action: Selective Calcium Chelation

EGTA's primary function is its ability to form stable, water-soluble complexes with divalent cations, particularly calcium. Its molecular structure allows it to wrap around the metal ion, forming multiple coordination bonds. The key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to Mg²⁺, which is abundant in cellular environments. This selectivity is crucial for studying calcium-specific signaling pathways without perturbing magnesium-dependent processes.

The effectiveness of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-chelator complex. A higher log K value indicates a stronger affinity.

Table 2: Stability Constants (log K) of EGTA with Various Cations

| Cation | Log K Value |

| Ca²⁺ | 11.0 |

| Mg²⁺ | 5.2 |

| Mn²⁺ | 12.3 |

| Zn²⁺ | 12.7 |

| Fe³⁺ | 20.5 |

Note: These values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.

Applications in Research

EGTA disodium is a versatile tool with numerous applications in life sciences research, including:

-

Calcium Signaling Research: By chelating extracellular or intracellular calcium, EGTA is used to investigate the role of calcium in various signaling cascades, such as the calmodulin-calcineurin pathway.[8][9]

-

Enzyme Assays: It is used to study the calcium dependency of enzymes by selectively removing Ca²⁺ from the reaction buffer.

-

Cell Culture: EGTA can be added to cell culture media to prevent cell clumping and to detach adherent cells.

-

Electrophysiology: Used to buffer intracellular calcium concentrations during patch-clamp experiments to study ion channel function.

-

Inhibition of Metalloproteases: EGTA can inhibit the activity of calcium-dependent proteases.

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

-

EGTA (free acid or disodium salt)

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH), 10 M

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

Procedure:

-

Weigh out the appropriate amount of EGTA for your desired volume (e.g., 190.1 g for 1 L of 0.5 M solution of the free acid).

-

Add the EGTA to a beaker containing approximately 80% of the final desired volume of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add 10 M NaOH while monitoring the pH. EGTA will not fully dissolve until the pH is close to 8.0.

-

Continue to add NaOH dropwise until the pH reaches 8.0 and the EGTA is completely dissolved.

-

Transfer the solution to a graduated cylinder and add dH₂O to reach the final volume.

-

Sterilize the solution by autoclaving or filtration (0.22 µm filter).

-

Store the stock solution at 4°C.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM and EGTA

This protocol describes how to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM, with EGTA used to establish a calcium-free baseline.

Materials:

-

Cells of interest cultured on coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

EGTA disodium

-

Agonist of interest

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips or in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBS to remove extracellular dye.

-

-

Baseline and Calcium-Free Measurement:

-

Add HBS to the cells.

-

Place the cells on the fluorescence imaging system and measure the baseline Fura-2 ratio (340/380 nm excitation).

-

To determine the minimum fluorescence ratio (Rmin), perfuse the cells with HBS containing 5-10 mM EGTA and an ionophore (e.g., ionomycin) to chelate all intracellular calcium.

-

-

Agonist Stimulation:

-

Perfuse the cells with HBS and then add the agonist of interest.

-

Record the change in the Fura-2 fluorescence ratio over time.

-

-

Maximum Calcium Signal:

-

To determine the maximum fluorescence ratio (Rmax), perfuse the cells with HBS containing a high concentration of calcium (e.g., 1-2 mM) and an ionophore.

-

-

Data Analysis:

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

-

Visualizations

Signaling Pathway: Calcium-Calmodulin-Calcineurin Pathway

Caption: EGTA inhibits the calcium-calmodulin-calcineurin pathway by chelating calcium.

Experimental Workflow: Determining Enzyme Calcium Dependency

Caption: Workflow for assessing an enzyme's dependence on calcium using EGTA.

Safety and Handling

EGTA disodium is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder or solutions.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with a dust mask.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.

This guide provides a foundational understanding of the chemical properties and applications of EGTA disodium for research purposes. By utilizing the provided data and protocols, researchers can confidently and effectively incorporate this essential chelator into their experimental designs to further scientific discovery.

References

- 1. CAS#:139-33-3 | Ethylenediaminetetraacetic acid disodium salt | Chemsrc [chemsrc.com]

- 2. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6381-92-6 | Sigma-Aldrich [sigmaaldrich.com]

- 4. edetate disodium dihydrate, 6381-92-6 [thegoodscentscompany.com]

- 5. Disodium edetate dihydrate | 6381-92-6 [chemicalbook.com]

- 6. disodium EDTA, 139-33-3 [thegoodscentscompany.com]

- 7. Cas 139-33-3,Ethylenediaminetetraacetic acid disodium salt | lookchem [lookchem.com]

- 8. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

The Gatekeeper of Calcium: An In-depth Technical Guide to EGTA's Selectivity

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes from muscle contraction and neurotransmitter release to gene transcription and apoptosis. The ability to precisely control Ca²⁺ concentrations is paramount for researchers seeking to dissect these complex pathways. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, or EGTA, stands as an indispensable tool in this endeavor, prized for its remarkable selectivity in chelating Ca²⁺ ions. This technical guide provides a comprehensive overview of the core principles underlying EGTA's selectivity, detailed experimental protocols for its use, and visualizations of its application in studying cellular signaling.

The Chemical Basis of Selectivity: Why EGTA Prefers Calcium

EGTA's power lies in its molecular structure, which forms a "cage" that preferentially binds to calcium ions over other divalent cations, most notably magnesium (Mg²⁺). This selectivity is critical in experimental biology, as intracellular Mg²⁺ concentrations are typically a thousand-fold higher than those of Ca²⁺.[1][2] Unlike its close relative EDTA, which chelates both Ca²⁺ and Mg²⁺ with high affinity, EGTA's unique spatial arrangement of its eight coordinating oxygen atoms provides an ideal fit for the ionic radius and coordination geometry of Ca²⁺.

The key to this selectivity is the flexibility of the ether linkages within the EGTA molecule. These linkages allow the molecule to adopt a three-dimensional conformation that perfectly accommodates the larger calcium ion, leading to a highly stable complex. The smaller ionic radius of the magnesium ion results in a less optimal fit and consequently, a much lower binding affinity.

Quantitative Analysis of EGTA's Binding Affinity

The selectivity of EGTA for Ca²⁺ is quantitatively expressed by its dissociation constant (Kd), which represents the concentration of the ion at which half of the EGTA molecules are bound. A lower Kd indicates a higher affinity.

| Ion | Dissociation Constant (Kd) | Conditions | Reference |

| Ca²⁺ | 60.5 nM | pH 7.4 | [3] |

| Ca²⁺ | 150 nM | pH 7.2, 100 mM KCl, Room Temperature | [4] |

| Mg²⁺ | 1-10 mM | pH 7.4 | [3] |

As the table clearly illustrates, EGTA's affinity for calcium is several orders of magnitude higher than for magnesium, making it an exceptional tool for selectively buffering calcium in a physiological context.[3] It is important to note that the apparent Kd of EGTA for Ca²⁺ is highly dependent on pH, temperature, and ionic strength.[5] At a pH of 7.0, the apparent pKa for calcium binding is 6.91, while the absolute pKa for the tetrabasic form is 11.00.[2][6][7]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

-

EGTA (free acid)

-

High-purity water (e.g., Milli-Q)

-

Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)

-

pH meter calibrated with fresh buffers

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

Procedure:

-

Weigh out the desired amount of EGTA free acid. For 100 mL of a 0.5 M solution, this would be 19.017 g (Molar Mass of EGTA = 380.35 g/mol ).

-

Add the EGTA powder to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar.

-

EGTA free acid is poorly soluble in water. While stirring, slowly add NaOH to raise the pH. The EGTA will begin to dissolve as the pH approaches 8.0.

-

Carefully monitor the pH using a calibrated pH meter. Add NaOH dropwise as you approach pH 8.0 to avoid overshooting.

-

Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder.

-

Bring the final volume to 100 mL with high-purity water.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Preparation of a Calcium-EGTA Buffer System

This protocol allows for the preparation of solutions with a defined free Ca²⁺ concentration. It involves mixing a Ca²⁺-free EGTA solution with a Ca²⁺-saturated EGTA solution.

Materials:

-

0.5 M EGTA stock solution (pH 8.0)

-

Calcium chloride (CaCl₂) anhydrous or dihydrate

-

High-purity water

-

Other buffer components as required by the experiment (e.g., HEPES, KCl, MgCl₂)

Procedure:

-

Prepare a 1 M CaCl₂ Stock Solution: Dissolve 11.098 g of anhydrous CaCl₂ (or 14.701 g of CaCl₂·2H₂O) in high-purity water to a final volume of 100 mL.

-

Prepare two primary buffer solutions:

-

Solution A (Ca²⁺-free): Prepare your experimental buffer containing the desired final concentration of EGTA (e.g., 10 mM) and all other components except for added Ca²⁺.

-

Solution B (Ca²⁺-saturated): Prepare the same experimental buffer as Solution A, but add a precise molar equivalent of CaCl₂ to the EGTA concentration (e.g., 10 mM EGTA and 10 mM CaCl₂).

-

-

Create a series of calibration standards: By mixing Solution A and Solution B in different ratios, you can create a range of solutions with varying free Ca²⁺ concentrations. The precise free Ca²⁺ concentration can be calculated using specialized software (e.g., MaxChelator) that takes into account the pH, temperature, ionic strength, and the concentrations of all ions in the solution.

-

Verification (Optional but Recommended): The free Ca²⁺ concentration of the prepared buffers can be experimentally verified using a calcium-sensitive electrode or fluorescent calcium indicators.

Visualizing EGTA in Action

The Chelation of a Calcium Ion by EGTA

The following diagram illustrates the fundamental interaction between an EGTA molecule and a calcium ion.

Caption: A simplified diagram of EGTA chelating a calcium ion.

Experimental Workflow: Investigating Calcium-Dependent Kinase Activity

This workflow demonstrates how EGTA can be used to determine if a specific kinase's activity is dependent on intracellular calcium.

Caption: Workflow for assessing Ca²⁺-dependent kinase activity.

Simplified Calcium Signaling Pathway and the Role of EGTA

The following diagram illustrates a generic calcium-dependent signaling pathway and highlights where EGTA exerts its effect.

Caption: EGTA's role in a simplified Ca²⁺ signaling pathway.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. EGTA - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 5. Correction of proton and Ca association constants of EGTA for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. EGTA_(chemical) [chemeurope.com]

EGTA Disodium vs. EDTA: A Technical Guide for Biological Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research, the precise control of divalent cations is paramount for the integrity and success of a vast array of experimental procedures. Ethylenediaminetetraacetic acid (EDTA) and its close relative, ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), are indispensable tools for achieving this control. While both are powerful chelating agents, their nuanced differences in affinity for specific cations, particularly calcium and magnesium, dictate their suitability for distinct applications. This technical guide provides an in-depth comparison of EGTA disodium and EDTA, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific research needs.

Core Principles: Chelation and Cation Selectivity

Both EDTA and EGTA are aminopolycarboxylic acids that form stable, water-soluble complexes with metal ions, effectively sequestering them from solution and preventing their participation in enzymatic reactions or other cellular processes. The key distinction lies in their selectivity. EGTA exhibits a significantly higher affinity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), a critical feature for mimicking the intracellular environment where magnesium concentrations are substantially higher than those of free calcium.[1][2] EDTA, in contrast, chelates a broader range of divalent and trivalent cations with comparable affinities, making it a more general-purpose chelating agent.[3]

Quantitative Data: A Comparative Analysis of Stability Constants

The efficacy of a chelating agent is quantified by its stability constant (K), often expressed as its logarithm (logK). A higher logK value indicates a stronger and more stable complex with a given metal ion. The following table summarizes the logK values for EGTA and EDTA with several biologically relevant divalent cations.

| Cation | EGTA logK | EDTA logK | Selectivity Ratio (EGTA Ca²⁺/Mg²⁺ vs. EDTA Ca²⁺/Mg²⁺) |

| Ca²⁺ | 11.0 | 10.6 | ~100,000-fold greater preference for Ca²⁺ over Mg²⁺ |

| Mg²⁺ | 5.2 | 8.7 | ~100-fold greater preference for Ca²⁺ over Mg²⁺ |

| Mn²⁺ | 12.3 | 14.0 | |

| Zn²⁺ | 12.8 | 16.5 | |

| Fe²⁺ | - | 14.3 | |

| Cu²⁺ | 17.8 | 18.8 | |

| Fe³⁺ | - | 25.1 |

Note: Stability constants can be influenced by pH, temperature, and ionic strength.[2][4]

The pronounced difference in the stability constants for Ca²⁺ and Mg²⁺ underscores EGTA's utility in selectively buffering calcium without significantly disturbing magnesium-dependent processes.

Experimental Protocols

DNA Extraction and Preservation using EDTA

EDTA is a standard component of lysis and storage buffers in nucleic acid extraction protocols. Its primary function is to inhibit DNases, which are enzymes that degrade DNA and require divalent cations like Mg²⁺ as cofactors.

Protocol: Genomic DNA Extraction from Mammalian Cells

-

Cell Lysis:

-

Resuspend cultured cells in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS).

-

Incubate at 60-65°C for 30-60 minutes to ensure complete cell lysis.[5]

-

-

Protein Removal:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

-

Vortex vigorously and centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase containing the DNA to a new tube.[5]

-

-

DNA Precipitation:

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the DNA.

-

-

DNA Washing and Resuspension:

Experimental Workflow for DNA Extraction

Selective Cell Dissociation using EGTA

Cell-cell adhesion is often mediated by calcium-dependent proteins such as cadherins. EGTA's high selectivity for Ca²⁺ makes it ideal for disrupting these interactions to create single-cell suspensions for applications like flow cytometry or cell counting, while minimizing the impact on Mg²⁺-dependent cell functions.[6]

Protocol: Dissociation of Adherent Epithelial Cells

-

Preparation:

-

Aspirate the culture medium from the flask of confluent cells.

-

Wash the cell monolayer once with a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS) to remove any residual serum.

-

-

Chelation:

-

Add a sufficient volume of pre-warmed (37°C) 0.5-2 mM EGTA in Ca²⁺/Mg²⁺-free PBS to cover the cell monolayer.

-

Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized for different cell types.

-

-

Detachment:

-

Gently tap the side of the flask to dislodge the cells.

-

Monitor cell detachment under a microscope. Cells should appear rounded.

-

-

Neutralization and Collection:

-

Add an equal volume of complete culture medium (containing serum) to inactivate the EGTA.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a conical tube for further processing (e.g., centrifugation and resuspension in fresh medium).

-

Inhibition of Metalloproteases with EDTA

Many proteases, particularly metalloproteases, require divalent cations like Zn²⁺ or Ca²⁺ for their enzymatic activity. EDTA is commonly included in protease inhibitor cocktails to broadly inhibit these enzymes during protein extraction and purification.

Protocol: General Metalloprotease Inhibition in Cell Lysates

-

Buffer Preparation:

-

Prepare a cell lysis buffer appropriate for your downstream application (e.g., RIPA buffer, Tris-based buffers).

-

Prepare a 0.5 M stock solution of EDTA, pH 8.0.

-

-

Inhibition:

-

Immediately before cell lysis, add the 0.5 M EDTA stock solution to your lysis buffer to a final concentration of 1-5 mM.

-

Proceed with your standard cell lysis and protein extraction protocol.

-

-

Considerations:

-

If your protein of interest requires divalent cations for its activity or stability, the use of EDTA may be contraindicated. In such cases, specific inhibitors for other classes of proteases should be used, and metalloprotease activity should be addressed through other means if necessary.

-

Investigating Calcium Signaling Pathways with EGTA

EGTA is a powerful tool for dissecting the role of extracellular and intracellular calcium in signaling pathways. By chelating extracellular Ca²⁺ or buffering intracellular Ca²⁺, researchers can determine the source of calcium responsible for a particular cellular response.[7][8]

Experimental Design: Differentiating Extracellular vs. Intracellular Calcium Sources

-

Stimulation in Calcium-Containing Medium:

-

Culture cells in a standard physiological buffer containing Ca²⁺ (e.g., 1-2 mM).

-

Stimulate the cells with an agonist known to induce a calcium-dependent response.

-

Measure the response (e.g., protein phosphorylation, gene expression, fluorescence of a calcium indicator).

-

-

Stimulation in Calcium-Free Medium with EGTA:

-

Wash the cells with a Ca²⁺-free physiological buffer.

-

Incubate the cells in a Ca²⁺-free buffer containing 1-2 mM EGTA for a short period to chelate any residual extracellular calcium.

-

Stimulate the cells with the same agonist as in step 1.

-

Measure the response.

-

-

Interpretation:

-

Response is abolished or significantly reduced: This indicates that the cellular response is dependent on the influx of extracellular calcium.

-

Response is still present (though perhaps transient): This suggests that the response is mediated by the release of calcium from intracellular stores, such as the endoplasmic reticulum.

-

A Representative Calcium Signaling Pathway

Experimental Workflow for Investigating Calcium Signaling with EGTA

Conclusion

The choice between EGTA disodium and EDTA is not arbitrary but a critical decision based on the specific ionic requirements of the biological system under investigation. EDTA's broad chelating activity makes it a robust tool for general applications such as inhibiting a wide range of metalloenzymes and protecting nucleic acids from degradation. In contrast, EGTA's pronounced selectivity for calcium ions renders it an indispensable reagent for studies where maintaining physiological magnesium concentrations is crucial, particularly in the investigation of calcium signaling pathways and in the gentle dissociation of cells. By understanding the distinct properties and applications of these two chelators, researchers can enhance the precision and reliability of their experimental outcomes.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. wellyoutech.com [wellyoutech.com]

- 3. interchim.fr [interchim.fr]

- 4. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

The Role of EGTA Disodium in Regulating Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a crucial tool in biochemical and cellular research, primarily utilized for its potent and selective chelation of calcium ions (Ca²⁺). This technical guide provides an in-depth analysis of the effects of EGTA disodium on enzyme activity. By sequestering free Ca²⁺, EGTA serves as a powerful inhibitor of numerous calcium-dependent enzymes, thereby allowing researchers to dissect calcium-mediated signaling pathways and enzymatic mechanisms. This document outlines the core mechanism of EGTA's action, presents quantitative data on its effects on various enzyme classes, provides detailed experimental protocols for its use in enzyme assays, and visualizes key concepts through signaling and workflow diagrams. While inhibition is its most common effect, this guide also explores more complex and sometimes counterintuitive interactions, such as the activation of specific nucleases and the modulation of enzyme affinity for calcium.

Introduction: EGTA as a Selective Calcium Chelator

EGTA is an aminopolycarboxylic acid that exhibits a high affinity and selectivity for calcium ions.[1][2] Unlike the related chelator EDTA, EGTA has a significantly lower affinity for magnesium ions (Mg²⁺), making it particularly valuable for creating buffer systems that mimic physiological conditions where Mg²⁺ concentrations are typically a thousand times higher than those of Ca²⁺.[1][2][3] This selectivity allows for the precise investigation of calcium's role in biological processes without significantly disturbing magnesium-dependent systems.[3]

The primary application of EGTA in enzymology is to control the concentration of free Ca²⁺ in solution, often to remove it entirely.[1][4] This enables the study of calcium-dependent signaling pathways and the characterization of enzymes that require Ca²⁺ as a cofactor or allosteric regulator.[1]

Mechanism of Action: Inhibition via Calcium Sequestration

The predominant mechanism by which EGTA affects enzyme activity is through the chelation of free Ca²⁺. Many enzymes, including certain protein kinases, phosphatases, proteases, and nucleases, depend on calcium for their catalytic function.[1] Calcium ions can play several roles:

-

Direct Catalytic Cofactor: Ca²⁺ may be directly involved in the catalytic mechanism at the enzyme's active site.

-

Structural Component: Binding of Ca²⁺ can induce a conformational change necessary for substrate binding or catalytic activity.

-

Binding to Regulatory Subunits: In complex enzymes, Ca²⁺ often binds to regulatory domains or separate calmodulin-like proteins, which in turn activate the catalytic subunit.

By binding to Ca²⁺ with a high affinity (apparent dissociation constant Kd ≈ 60.5 nM at pH 7.4), EGTA reduces the concentration of free calcium in the assay buffer to negligible levels.[5] This sequestration prevents the ion from associating with the enzyme, leading to a loss of activity. This makes EGTA an effective tool for deactivating calcium-dependent enzymes like DNases in applications such as cell lysis for DNA extraction.[1]

Quantitative Effects of EGTA on Enzyme Activity

The inhibitory effect of EGTA is concentration-dependent. The following table summarizes quantitative data on the effect of EGTA on various enzymes. It is important to note that the effective concentration can depend on the initial Ca²⁺ concentration in the assay buffer.

| Enzyme Family | Specific Enzyme | Source Organism/Tissue | EGTA Concentration | Observed Effect | Reference |

| Phosphatases | Alkaline Phosphatase | Bovine Intestinal Mucosa | Not specified | Inactivation of the free enzyme | [6] |

| ATPases | Mg²⁺-dependent, Ca²⁺-stimulated ATPase | Human Erythrocyte Membrane | 0.1 mM - 1.0 mM | Increased apparent Ca²⁺ affinity without increasing Vmax | [7] |

| Nucleases | DNase | General | Not specified | Deactivation by removal of metallic cofactors | [1] |

| Xylanases | Endoxylanase SCXy1 | Sugarcane Soil Metagenome | 5 mM | Low effect on enzymatic activity | [8] |

Beyond Simple Inhibition: Complex Interactions

While EGTA is primarily known as an inhibitor, its interaction with enzymes can be more complex.

-

Modulation of Affinity: In the case of Mg²⁺-dependent, Ca²⁺-stimulated ATPase from human erythrocytes, increasing concentrations of EGTA were found to increase the enzyme's apparent affinity for Ca²⁺.[7] This effect, which converts the enzyme from a low-affinity to a high-affinity state, appears to be associated with the formation of a [CaEGTA]²⁻ complex.[7]

-

Resistance of Enzyme-Substrate Complexes: For bovine intestinal alkaline phosphatase, while the free enzyme is inactivated by EGTA, the enzyme-substrate and enzyme-phosphate complexes are resistant to this inactivation.[6]

-

Atypical Activation: A novel nuclease, named Chelated EGTA Activated Nuclease (CEAN), has been identified that is activated by EGTA that is already chelated to calcium.[9] This activity is reversible and suggests that the enzyme may bind directly to the EGTA-Ca²⁺ complex.[9] This enzyme is also activated by EGTA chelated to other divalent cations like Mn²⁺, Zn²⁺, and Cu²⁺, but not Mg²⁺.[9]

Experimental Protocols

The following are generalized protocols for utilizing EGTA in enzyme activity assays. Researchers must adapt these protocols to their specific enzyme and experimental setup.

Protocol: Determining Ca²⁺-Dependence of an Enzyme

Objective: To determine if an enzyme's activity is dependent on calcium.

Materials:

-

Enzyme preparation

-

Substrate solution

-

Assay buffer (e.g., Tris-HCl, HEPES) at appropriate pH

-

EGTA stock solution (e.g., 0.5 M, pH adjusted to 7.0-8.0)

-

CaCl₂ stock solution (e.g., 1 M)

-

Detection reagent (for measuring product formation)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Assay Buffers: Create two master mix assay buffers.

-

Buffer A (Calcium-Free): Assay buffer containing a sufficient concentration of EGTA to chelate any contaminating Ca²⁺ (e.g., 1-2 mM).

-

Buffer B (Calcium-Containing): Assay buffer containing the same concentration of EGTA plus a concentration of CaCl₂ calculated to yield a specific desired free Ca²⁺ concentration.

-

-

Enzyme Reaction Setup: For each condition, prepare triplicate reactions in a microplate.

-

Condition 1 (Negative Control): Add Buffer A to the wells.

-

Condition 2 (Positive Control): Add Buffer B to the wells.

-

-

Initiate Reaction: Add the enzyme preparation to all wells to start the reaction.

-

Incubation: Incubate at the enzyme's optimal temperature for a predetermined time.

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) corresponding to the amount of product formed.

-

Analysis: Compare the enzyme activity in the calcium-free buffer to that in the calcium-containing buffer. A significant decrease in activity in the presence of EGTA alone indicates calcium dependence.

Signaling Pathway Context: Calcineurin and NFAT

EGTA is frequently used to probe signaling pathways involving calcium-dependent enzymes. A classic example is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Calcineurin, a Ca²⁺/calmodulin-dependent protein phosphatase, is activated by elevated intracellular Ca²⁺. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene transcription. Adding EGTA to cell cultures chelates extracellular calcium, which can prevent the influx of Ca²⁺ needed to activate this pathway, thus inhibiting NFAT-mediated gene expression.

Conclusion

EGTA disodium is an indispensable chelator for investigating the role of calcium in enzyme regulation. Its high selectivity for Ca²⁺ over Mg²⁺ allows for precise manipulation of calcium concentrations in experimental systems. While its primary effect is the inhibition of calcium-dependent enzymes through sequestration of this critical cofactor, researchers should be aware of more complex interactions, such as the modulation of enzyme affinity and the paradoxical activation of certain proteins like CEAN. A thorough understanding of its mechanism of action and careful application in well-designed experiments, as outlined in this guide, will continue to facilitate significant discoveries in enzyme kinetics, signal transduction, and drug development.

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. EGTA - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. EGTA: Significance and symbolism [wisdomlib.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Resistance to inactivation by EGTA of the enzyme-substrate and enzyme-phosphate complexes of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of EGTA on the apparent Ca2+ affinity of Mg2+-dependent, Ca2+-stimulated ATPase in the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel nuclease activity that is activated by Ca(2+) chelated to EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissecting Cellular Symphony: A Technical Guide to the Role of EGTA in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene transcription and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, or EGTA, has emerged as an indispensable tool for elucidating the intricate roles of Ca²⁺ in these signaling cascades. As a selective chelating agent, EGTA allows researchers to manipulate Ca²⁺ availability with high specificity, thereby dissecting the contribution of calcium-dependent pathways. This technical guide provides an in-depth exploration of EGTA's function, its applications in studying key signaling pathways, detailed experimental protocols, and quantitative data to inform experimental design.

Core Principles of EGTA as a Calcium Chelator

EGTA is an aminopolycarboxylic acid that exhibits a high affinity and selectivity for calcium ions. Its utility in biological research is underscored by its significantly lower affinity for magnesium ions (Mg²⁺), which are typically present in cells at concentrations a thousandfold higher than basal Ca²⁺. This selectivity allows for the specific buffering of Ca²⁺ without significantly disturbing the cellular Mg²⁺ balance.

The primary mechanism of EGTA is the formation of a stable complex with Ca²⁺ ions, effectively sequestering them and reducing the concentration of free, biologically active Ca²⁺ in the extracellular or intracellular environment. This property enables researchers to:

-

Create Ca²⁺-free or Ca²⁺-buffered media to study the dependence of a process on extracellular calcium influx.

-

Inhibit Ca²⁺-dependent enzymes and signaling molecules to probe their role in a specific pathway.

-

Distinguish between Ca²⁺-dependent and independent cellular events.

Applications of EGTA in Elucidating Signaling Pathways

Calmodulin (CaM) and CaM-Kinase (CaMK) Pathways

Calmodulin is a primary intracellular Ca²⁺ sensor. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to activate a host of downstream effectors, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs). EGTA is instrumental in studying this axis. By chelating Ca²⁺, EGTA prevents the formation of the Ca²⁺/CaM complex, thereby inhibiting the activation of CaMKs and their subsequent phosphorylation of target proteins. This allows for the definitive identification of CaM- and CaMK-dependent cellular processes.

Protein Kinase C (PKC) Activation

Conventional isoforms of Protein Kinase C (PKC) are activated by diacylglycerol (DAG) and Ca²⁺. Upon receptor-mediated activation of phospholipase C (PLC), inositol trisphosphate (IP₃) triggers Ca²⁺ release from the endoplasmic reticulum, and DAG is produced at the plasma membrane. The resultant increase in cytosolic Ca²⁺ facilitates the translocation of PKC to the membrane, where it binds DAG and becomes fully active. Treating cells with EGTA, particularly its membrane-permeant form EGTA-AM, clamps intracellular Ca²⁺ levels, preventing PKC translocation and activation. This strategy is crucial for isolating the Ca²⁺-dependent steps in PKC signaling from other inputs.[1]

Neurotransmitter Release

Synaptic transmission is critically dependent on a rapid and localized influx of Ca²⁺ through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which triggers vesicle fusion and neurotransmitter release.[2] The spatial relationship, or "coupling distance," between VGCCs and the Ca²⁺ sensors on synaptic vesicles dictates the efficiency and speed of this process. EGTA, due to its relatively slow Ca²⁺-binding kinetics compared to other chelators like BAPTA, is a powerful tool for probing this distance.[2][3]

-

Tight Coupling (Nanodomain): If VGCCs and sensors are very close (~10-20 nm), the local Ca²⁺ concentration rises so rapidly that the slow-binding EGTA cannot capture Ca²⁺ ions before they bind to the sensor.[3][4] In this scenario, EGTA has little to no effect on neurotransmitter release.

-

Loose Coupling (Microdomain): If the distance is greater (>50 nm), the diffusion time allows EGTA to effectively buffer the Ca²⁺ transient, thereby inhibiting release.[2]

Therefore, the differential sensitivity of neurotransmitter release to EGTA versus the fast-acting BAPTA provides a robust experimental paradigm for estimating the coupling distance at a given synapse.[2]

Apoptosis and Cell Viability

Disruption of Ca²⁺ homeostasis is a central event in both the initiation and execution of apoptosis. Chelation of extracellular Ca²⁺ with EGTA can, paradoxically, induce apoptosis in some cell types, such as PC12 and SH-SY5Y neuroblastoma cells.[5][6] This is often linked to the induction of endoplasmic reticulum (ER) stress, as the ER requires adequate Ca²⁺ for proper protein folding.[5] By using EGTA to deplete extracellular and subsequently intracellular Ca²⁺, researchers can investigate the specific signaling pathways that link Ca²⁺ dysregulation to the activation of caspases and other apoptotic machinery.[5][6]

Quantitative Data on EGTA's Effects

The precise concentration of EGTA used is critical and its effects are dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effect of EGTA on Cell Viability and Apoptosis

| Cell Type | EGTA Concentration | Duration | Effect | Reference |

| PC12 Cells | 0.5–4 mM | Not Specified | Dose-dependent increase in LDH release (cell death) | [5] |

| SH-SY5Y Cells | 2 mM | Not Specified | Induced DNA laddering and caspase-3-like activity | [6] |

| Human OSE Cells | 4 mM | 0-24 hrs | Time-dependent increase in apoptotic cells | [7] |

| Retinal Cells | 0.1, 1, 10, 100 µM | 24 hrs | Dose-dependent decrease in cell viability |

Table 2: EGTA's Impact on Neurotransmitter Release and Ca²⁺ Transients

| Preparation | EGTA Concentration | Ca²⁺ Influx Duration | Effect on Release/Ca²⁺ Signal | Reference |

| Simulated Synapse | 10 mM | Brief (Action Potential) | Reduced vesicular release probability by ~52% at 20 nm | [2] |

| Simulated Synapse | 10 mM | Long (Voltage Step) | Minimal effect on vesicular release at 20 nm | [2] |

| Simulated Synapse | 10 mM | Not Applicable | Reduced peak Ca²⁺ transient by ~15% at 10 nm from channel | [3] |

| Airway Epithelial Cells | 1 mM | Several minutes | Completely abolished the second peak of histamine-stimulated Ca²⁺ response |

Experimental Protocols

Protocol 1: Preparation of a Ca²⁺-EGTA Buffer System

This protocol allows for the creation of solutions with a precise, buffered concentration of free Ca²⁺, essential for calibrating fluorescent Ca²⁺ indicators or studying the Ca²⁺-dependence of enzymes.

Materials:

-

High-purity water

-

KCl (Potassium Chloride)

-

MOPS (3-(N-morpholino)propanesulfonic acid)

-

EGTA (potassium salt, K₂EGTA)

-

CaCl₂ (Calcium Chloride)

-

pH meter

-

Volumetric flasks and pipettes

Methodology:

-

Prepare a "Zero Ca²⁺" Buffer:

-

In a volumetric flask, dissolve KCl (to 100 mM) and MOPS (to 10 mM) in high-purity water.

-

Add 10 mM K₂EGTA.

-

Adjust the pH to 7.20 at 22°C using a concentrated KOH solution. This is critical as EGTA's affinity for Ca²⁺ is pH-dependent.

-

Bring the solution to the final volume with high-purity water. This solution represents a minimal free Ca²⁺ environment.

-

-

Prepare a "High Ca²⁺" (Saturating) Buffer:

-

Prepare the same buffer as in step 1, but instead of 10 mM K₂EGTA, add 10 mM CaEGTA. This is achieved by mixing equimolar amounts of EGTA and CaCl₂. A common stock is a 1:1 mixture of 100 mM K₂EGTA and 100 mM CaCl₂ to create a 100 mM CaEGTA stock.

-

This buffer will have a high, defined free Ca²⁺ concentration (e.g., ~40 µM at pH 7.2).

-

-

Create Intermediate Ca²⁺ Concentrations:

-

Mix the "Zero Ca²⁺" and "High Ca²⁺" buffers in precise ratios to achieve the desired intermediate free Ca²⁺ concentrations. The exact free Ca²⁺ can be calculated using software that takes into account the Kd of EGTA, pH, temperature, and ionic strength.

-

Protocol 2: Investigating Extracellular Ca²⁺ Dependence of a Cellular Response

This workflow is used to determine if a cellular process (e.g., protein phosphorylation, gene expression) requires the influx of extracellular Ca²⁺.

Methodology:

-

Cell Preparation: Culture cells of interest under standard conditions.

-

Pre-incubation: Gently wash the cells twice with a Ca²⁺- and Mg²⁺-free physiological saline solution (e.g., PBS or HBSS).

-

Experimental Groups:

-

Control Group: Add normal growth medium containing physiological levels of Ca²⁺ (typically 1-2 mM).

-

Test Group: Add the same medium but formulated without Ca²⁺ and supplemented with 0.5-2 mM EGTA to chelate any residual Ca²⁺.

-

-

Stimulation: Add the agonist or stimulus of interest to both groups and incubate for the desired time.

-

Analysis: Terminate the experiment by washing the cells and lysing them for downstream analysis, such as Western blotting to detect phosphorylation of signaling proteins or qPCR for changes in gene expression. A diminished response in the EGTA-treated group indicates a dependence on extracellular Ca²⁺ influx.

Conclusion

EGTA is a cornerstone reagent in cell signaling research, offering a straightforward yet powerful method for manipulating Ca²⁺ concentrations. Its high selectivity for Ca²⁺ over Mg²⁺ makes it particularly suitable for studies in complex biological environments. By carefully designing experiments that leverage EGTA's properties—either to create Ca²⁺-free conditions or to buffer intracellular Ca²⁺—researchers can effectively isolate and characterize the Ca²⁺-dependent components of virtually any signaling pathway. From dissecting the intricacies of synaptic transmission to unraveling the triggers of programmed cell death, the thoughtful application of EGTA will continue to be critical for advancing our understanding of cellular regulation and for the development of novel therapeutic strategies.

References

- 1. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]

- 7. EGTA - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for EGTA Disodium Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium salt is a specific chelating agent for calcium ions (Ca²⁺).[1] Its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) makes it an invaluable tool in cell culture and various biological assays.[1] These application notes provide detailed protocols for the preparation and use of EGTA disodium solution in cell culture, along with insights into its mechanism of action.

EGTA is frequently used in cell culture media to sequester contaminating Ca²⁺ ions, which can help maintain sample viability and allow for the focused study of calcium-dependent signaling pathways.[1] It is also a key component in cell detachment solutions, as it disrupts Ca²⁺-dependent cell-cell adhesion mediated by cadherins.[2] Furthermore, EGTA is utilized in lysis buffers to inhibit calcium-dependent nucleases and proteases, thereby protecting the integrity of extracted DNA, RNA, and proteins.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and storage of EGTA disodium solutions.

| Parameter | Value | Notes |

| Stock Solution Concentration | 0.5 M | A common concentration for a stable stock solution.[3] |

| Working Solution Concentration | 0.5 mM - 4 mM | The effective concentration can vary depending on the cell type and experimental goal.[4] |

| pH of Stock Solution | 8.0 | Crucial for dissolving EGTA disodium salt.[3][5][6] |

| Storage Temperature (Powder) | 15°C to 30°C | Store in a cool, dry place away from direct sunlight.[7] |

| Storage Temperature (Stock Solution) | 4°C or -20°C | Can be stored for extended periods; freezing is a viable option.[8][9] |

| Shelf Life (Powder) | Up to 5 years | When stored under proper conditions.[7] |

| Shelf Life (Stock Solution) | Several months to a year | Stable for months at 4°C; longer when frozen.[8][9] |

Experimental Protocols

Preparation of 0.5 M EGTA Disodium Stock Solution (pH 8.0)

This protocol details the preparation of a 0.5 M stock solution of EGTA disodium, which can be further diluted to the desired working concentration.

Materials:

-

EGTA Disodium Salt (Molecular Weight: 424.31 g/mol for the disodium salt)

-

High-purity water (e.g., Milli-Q or distilled water)

-

Sodium hydroxide (NaOH), pellets or a concentrated solution (e.g., 10 M)

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinders and beakers

-

Sterile filter unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

Weighing: To prepare 100 mL of a 0.5 M EGTA solution, weigh out 21.22 g of EGTA disodium salt.

-

Initial Mixing: Add the EGTA powder to a beaker containing approximately 80 mL of high-purity water.

-

Dissolution and pH Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Begin stirring the suspension. The EGTA disodium salt will not dissolve completely at neutral pH.[6][10][11]

-

Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.

-

Continue to add NaOH incrementally until the EGTA powder is fully dissolved. This will occur as the pH of the solution approaches 8.0.[5][6]

-

-

Final Volume Adjustment: Once the EGTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to 100 mL.

-

Sterilization: Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterilized stock solution at 4°C for several months or at -20°C for long-term storage.[8][9]

Quality Control

-

pH Verification: Ensure the final pH of the stock solution is 8.0. Incorrect pH can affect the solubility and chelating capacity of EGTA.

-

Sterility Testing: For critical applications, a sample of the sterilized solution can be incubated in a sterile culture medium to check for microbial contamination.

-

Functional Assay: The efficacy of the prepared EGTA solution can be tested by observing its ability to detach adherent cells from a culture dish.

Visualizations

Signaling Pathway: EGTA's Effect on Calcium Signaling

Caption: EGTA chelates extracellular Ca²⁺, affecting intracellular Ca²⁺ levels and signaling.

Experimental Workflow: Preparation of EGTA Disodium Solution

Caption: Workflow for preparing a sterile EGTA disodium stock solution.

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. EGTA disodium | 31571-71-8 | Benchchem [benchchem.com]

- 3. plantmedia.com [plantmedia.com]

- 4. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibisci.com [ibisci.com]

- 6. researchgate.net [researchgate.net]

- 7. chemignition.com [chemignition.com]

- 8. reddit.com [reddit.com]

- 9. 乙二醇双(2-氨基乙基醚)四乙酸,分子生物学级 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 11. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]

Application Notes and Protocols for EGTA in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) in protein purification. EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺), making it a valuable tool for improving protein yield, purity, and stability during various purification procedures.[1]

Principle of EGTA Action

EGTA's primary function in protein purification is to sequester free Ca²⁺ ions from the solution. Calcium ions can act as cofactors for various enzymes, including calcium-dependent proteases (e.g., calpains) and nucleases, which can degrade the target protein and nucleic acids, respectively.[1][2] By chelating Ca²⁺, EGTA effectively inhibits these enzymes, thereby protecting the integrity of the protein of interest. Furthermore, the removal of Ca²⁺ can prevent protein aggregation and is a key component in specific elution strategies for affinity chromatography.[1]

Key Applications of EGTA in Protein Purification

-

Inhibition of Calcium-Dependent Proteases: Many cell types contain calcium-dependent proteases that are released during cell lysis and can lead to significant degradation of the target protein. The inclusion of EGTA in the lysis buffer is a crucial step to inactivate these proteases and preserve the full-length protein.

-

Prevention of Protein Aggregation: The presence of divalent cations like Ca²⁺ can sometimes induce non-specific protein aggregation. By chelating Ca²⁺, EGTA helps to maintain protein solubility and prevent the formation of aggregates that can lead to sample loss and reduced purity.[1]

-

Elution in Affinity Chromatography: For proteins that bind to affinity resins in a calcium-dependent manner, such as those with a calmodulin-binding tag, EGTA is an effective and gentle eluting agent. By removing the Ca²⁺ required for the binding interaction, the target protein is released from the resin.[1]

-

Inhibition of DNases: During cell lysis, DNases can be released, leading to an increase in viscosity due to the release of DNA. While EDTA is more commonly used for this purpose due to its broader metal ion chelation, EGTA can also contribute to DNase inhibition in a calcium-dependent manner.[1]

Data Presentation: Expected Effects of EGTA on Protein Purification

While direct, side-by-side quantitative data on the impact of EGTA on protein yield and purity is not extensively published in a comparative format, the known functions of EGTA allow for a qualitative and expected quantitative summary. The following table outlines the anticipated effects and provides a template for researchers to generate their own comparative data.

| Parameter | Without EGTA (Expected Outcome) | With EGTA (Expected Outcome) | Rationale for Improvement with EGTA |

| Protein Yield | Lower | Higher | Inhibition of calcium-dependent proteases prevents degradation of the target protein. Prevention of aggregation reduces loss of protein during centrifugation and filtration steps. |

| Protein Purity | Lower | Higher | Reduced proteolytic fragments result in a more homogenous final product. Prevention of co-aggregation with contaminant proteins. |

| Protein Integrity (by SDS-PAGE) | Multiple degradation bands may be visible. | A single, sharp band corresponding to the full-length protein is more likely. | Inactivation of proteases that would otherwise cleave the target protein. |

| Sample Viscosity (during lysis) | May be high due to DNase activity. | May be reduced. | Inhibition of calcium-dependent DNases. |

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

-

EGTA (free acid, MW: 380.35 g/mol )

-

Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

Procedure:

-

To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA and add it to a beaker containing approximately 80 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

EGTA will not dissolve until the pH is raised. Slowly add NaOH pellets or solution while monitoring the pH with a calibrated pH meter.

-

Continue to add NaOH until the EGTA is completely dissolved and the pH of the solution reaches 8.0. This may require a significant amount of NaOH.

-

Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and adjust the final volume to 100 mL with deionized water.

-

Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.

-

Store the 0.5 M EGTA stock solution at room temperature.

Protocol 2: General Protein Purification Workflow with EGTA

This protocol provides a general workflow for the purification of a recombinant protein from E. coli, incorporating EGTA in the lysis buffer.

1. Lysis Buffer Preparation:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

1 mM DTT (add fresh)

-

1-2 mM EGTA (from 0.5 M stock)

-

1% Triton X-100 (optional, for membrane proteins)

-

Protease inhibitor cocktail (EDTA-free if using IMAC)

2. Cell Lysis:

-

Thaw the frozen E. coli cell pellet on ice.

-

Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.

-

Lyse the cells using a suitable method such as sonication or a French press. Keep the sample on ice throughout the lysis procedure to prevent heating.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

3. Chromatography:

-

Proceed with your chosen chromatography method (e.g., affinity, ion exchange, size exclusion).

-

Note for Ion Exchange Chromatography: Be aware that EGTA can bind to anion exchange resins and elute at a specific salt concentration (around 140 mM NaCl), which may interfere with the purification of your target protein.[3] To mitigate this, consider the following:

-

Perform a buffer exchange step to remove EGTA before loading the sample onto the anion exchange column.

-

Run a blank gradient with just the buffer containing EGTA to determine its elution profile.

-

Use a lower concentration of EGTA in the initial lysis buffer if possible.

-

Protocol 3: Elution from Calmodulin Affinity Resin using EGTA